3-Methylcyclopentene
Overview
Description
3-Methylcyclopentene is an organic compound with the molecular formula C6H10. It is a derivative of cyclopentene, where a methyl group is attached to the third carbon of the cyclopentene ring. This compound is a colorless liquid at room temperature and is used in various chemical synthesis processes due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylcyclopentene can be synthesized through several methods. One common method involves the dehydrohalogenation of 3-methylcyclopentyl halides using a strong base such as potassium tert-butoxide. Another method includes the dehydration of 3-methylcyclopentanol using an acid catalyst like sulfuric acid .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic dehydrogenation of 3-methylcyclopentane. This process typically involves the use of a metal catalyst such as platinum or palladium at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: 3-Methylcyclopentene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methylcyclopentanone using oxidizing agents like potassium permanganate.
Substitution: It can undergo halogenation reactions where halogens like chlorine or bromine replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products:
Oxidation: 3-Methylcyclopentanone.
Reduction: 3-Methylcyclopentane.
Substitution: 3-Chloromethylcyclopentene or 3-Bromomethylcyclopentene
Scientific Research Applications
3-Methylcyclopentene has several applications in scientific research:
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving cyclic alkenes.
Medicine: Research is ongoing into its potential use in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a monomer in polymerization reactions
Mechanism of Action
The mechanism of action of 3-Methylcyclopentene in chemical reactions typically involves the formation of a carbocation intermediate. For example, in acid-catalyzed hydration, the double bond of this compound reacts with a proton to form a carbocation, which then reacts with water to form 3-methylcyclopentanol .
Comparison with Similar Compounds
Cyclopentene: Lacks the methyl group, making it less sterically hindered and more reactive in certain reactions.
3-Methylcyclopentane: Saturated analog of 3-Methylcyclopentene, used in different types of reactions due to the absence of a double bond.
1-Methylcyclopentene: Isomer of this compound with the methyl group attached to the first carbon, leading to different reactivity and physical properties .
Uniqueness: this compound’s unique structure, with a methyl group on the third carbon, provides distinct steric and electronic effects that influence its reactivity and make it valuable in specific synthetic applications .
Properties
IUPAC Name |
3-methylcyclopentene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-6-4-2-3-5-6/h2,4,6H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOZQHPXKPDQGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870844 | |
Record name | 3-Methylcyclopent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
64.90 °C. @ 760.00 mm Hg | |
Record name | 3-Methylcyclopentene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031544 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1120-62-3 | |
Record name | 3-Methylcyclopentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1120-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylcyclopentene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylcyclopent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylcyclopentene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.015 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Methylcyclopentene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031544 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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